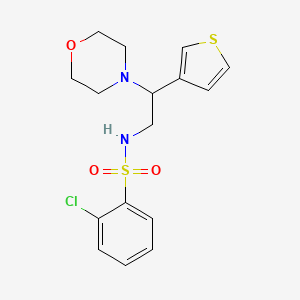
2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available in the sources I searched.Scientific Research Applications
Carbonic Anhydrase Inhibitors for Anticancer Applications
Compounds with benzenesulfonamide structures incorporating 1,3,5-triazine moieties have been investigated for their efficacy as carbonic anhydrase (CA) inhibitors. These compounds exhibit selective inhibition against human carbonic anhydrase isoforms, particularly hCA IX, which is associated with tumor progression. Due to their selectivity and potency, these inhibitors are of interest for further studies as potential anticancer agents (Nabih Lolak et al., 2019).
Anticancer Activity Against Breast Cancer
A synthesized compound, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide, displayed significant anti-breast cancer activity. It showed better efficacy against MCF7 cells compared to the standard drug, 4-hydroxytamoxifen. This finding suggests the compound's potential as a novel anti-breast cancer agent, with molecular docking studies supporting its mechanism of action (Praveen Kumar et al., 2020).
Analysis of Environmental Contaminants
Research has also focused on the development of methods for the analysis of aliphatic amines in environmental samples using derivatization with benzenesulfonyl chloride. This approach aids in the detection of contaminants at sub-ppb levels, demonstrating the versatility of benzenesulfonamide derivatives in environmental science (F. Sacher et al., 1997).
Enzyme Inhibition for Disease Treatment
Benzenesulfonamides incorporating 1,3,5-triazine structural motifs have been evaluated for their potential in treating diseases related to enzyme dysregulation, such as Alzheimer's, Parkinson's, and pigmentation disorders. These compounds showed inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and tyrosinase, highlighting their potential therapeutic applications (Nabih Lolak et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S2/c17-14-3-1-2-4-16(14)24(20,21)18-11-15(13-5-10-23-12-13)19-6-8-22-9-7-19/h1-5,10,12,15,18H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTNPEQSWOWVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2664383.png)
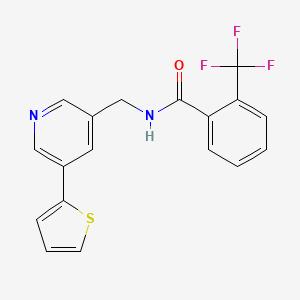

![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2664387.png)

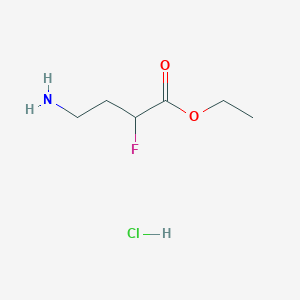
![4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2664391.png)
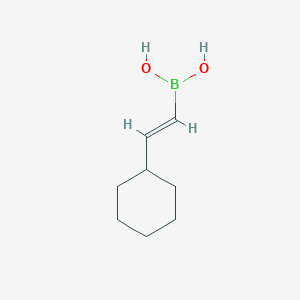
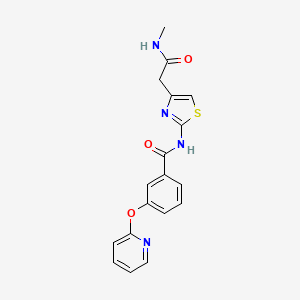

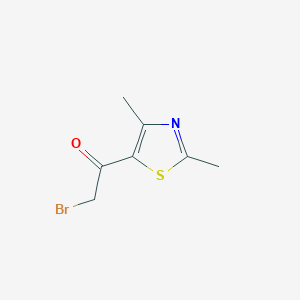


![N-(4-fluorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2664406.png)
